molecular formula C8H7ClN4O B2761607 5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole CAS No. 24896-24-0

5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole

Cat. No.: B2761607
CAS No.: 24896-24-0
M. Wt: 210.62
InChI Key: LAEFYQOLGWVFTE-UHFFFAOYSA-N
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Description

5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole is a chemical compound . It has a molecular formula of C8H7ClN4O and a molecular weight of 210.62.

Scientific Research Applications

Docking Studies and Structural Analysis

Docking Studies and Crystal Structure of Tetrazole Derivatives : Research has been conducted on the crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole. These compounds have been analyzed for their interaction within the cyclooxygenase-2 enzyme active site, comparing their inhibitory potentials with bioassay studies. The structural analysis revealed the planarity of tetrazole rings and the non-conjugation of aryl rings at specific positions, alongside a network of intermolecular hydrogen bonds in some compounds, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Characterization of Novel Tetrazole Liquid Crystals

Novel Tetrazole Liquid Crystals : A study on the synthesis and characterization of new tetrazole liquid crystals has been reported. These compounds, specifically 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates and 5-{4-[(4-substituted)benzyloxy]phenyl}-2-alkyl-2H-tetrazoles, show mesogenic behavior characterized by nematic and smectic mesophases, depending on the length of the alkyl chains. This research opens avenues for the use of tetrazole derivatives in the development of liquid crystal materials with potential applications in displays and electronic devices (Tariq et al., 2013).

Energetic Material Applications

High-Density Energetic Tetrazoles : Investigation into the energetic properties of tetrazole compounds, focusing on high nitrogen content materials derived from tetrazoles, has shown significant promise for applications in high-energy materials. These studies highlight the potential of tetrazoles to act as components in explosives or propellants due to their high heats of formation and good thermal stability, alongside their environmental benefits compared to traditional materials (Joo & Shreeve, 2010).

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFYQOLGWVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324177
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24896-24-0
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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